molecular formula C21H24N2O2S B11664356 N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B11664356
M. Wt: 368.5 g/mol
InChI Key: ITJLLWNGLXRQNC-XDJHFCHBSA-N
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Description

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step often involves coupling reactions using thiophene derivatives.

    Formation of the Prop-1-en-2-yl Moiety: This can be synthesized through aldol condensation reactions.

    Coupling with 4-Methylbenzamide: The final step involves coupling the synthesized intermediate with 4-methylbenzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The azepane ring and thiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-3-(piperidin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide
  • N-[(1E)-3-(morpholin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide

Uniqueness

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds with different ring structures.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-3-(azepan-1-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-16-8-10-17(11-9-16)20(24)22-19(15-18-7-6-14-26-18)21(25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3,(H,22,24)/b19-15+

InChI Key

ITJLLWNGLXRQNC-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N3CCCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCCC3

Origin of Product

United States

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